4-Fluorophenylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBVVPYTDHTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216106 | |
| Record name | Urea, 1-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-30-3 | |
| Record name | N-(4-Fluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROPHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Engineering for 4 Fluorophenylurea
Established Reaction Pathways for 4-Fluorophenylurea Synthesis
The synthesis of this compound can be accomplished through several primary routes, each with distinct advantages concerning reaction conditions, yield, and precursor availability. The most common methods involve the reaction of 4-fluoroaniline (B128567) with either urea (B33335) (or its derivatives) or isocyanates.
Reaction of 4-Fluoroaniline with Urea and its Derivatives
A foundational method for synthesizing this compound involves the direct reaction of 4-fluoroaniline with urea or its chemical equivalents, such as sodium cyanate (B1221674). This pathway can be modulated through the use of catalysts or by adjusting reaction conditions.
The condensation of 4-fluoroaniline with urea is frequently facilitated by an acid catalyst. Acetic acid is a commonly employed catalyst for this purpose. The reaction typically involves heating the reactants in the presence of the acid. A similar and effective protocol involves the reaction of 4-fluoroaniline with sodium cyanate in the presence of glacial acetic acid. researchgate.net This method first forms an isocyanate intermediate in situ, which then reacts with the aniline. For instance, the synthesis of the related compound (3-chloro-4-fluorophenyl)urea (B3051526) using 3-chloro-4-fluoroaniline (B193440) and sodium cyanate in glacial acetic acid proceeds efficiently, yielding the product which is then purified by recrystallization from boiling water. researchgate.net This approach achieved a yield of 78%. researchgate.net Optimization of these protocols can involve the systematic variation of parameters like temperature, solvent, and the specific acid catalyst used, such as p-toluenesulfonic acid.
Table 1: Acid-Catalyzed Synthesis of Fluorophenylurea Derivatives
| Starting Amine | Reagent | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| 4-Fluoroaniline | Urea | Acetic Acid | - | |
| 4-Fluoroaniline | Sodium Cyanate | Acetic Acid / Water | - |
While acid catalysis is common, research into greener and milder synthetic routes is ongoing. For related heterocyclic syntheses, catalyst-free conditions using environmentally benign solvent systems like glycerol-water have been reported, highlighting a trend towards reducing catalyst use. researchgate.net In the context of amination reactions, it has been observed that while acid catalysis significantly improves conversion rates, the reaction can proceed without a catalyst, albeit at a slower pace. ntnu.no The development of efficient, catalyst-free protocols for the direct synthesis of this compound under mild conditions remains an area of interest for improving the environmental footprint of its production.
Acid-Catalyzed Condensation Protocols (e.g., Acetic Acid Catalysis)
Reaction of 4-Fluoroaniline with Isocyanates
A highly efficient and direct route to this compound involves the reaction of 4-fluoroaniline with an appropriate isocyanate. smolecule.com This method is often preferred for its high yields and straightforward procedure. For example, 1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl) urea was synthesized by reacting (±)-1-[isocyanato(phenyl)methyl]adamantane with 4-fluoroaniline, resulting in a 54% yield. mdpi.com Similarly, reacting 4-cyanophenyl isocyanate with 4-fluoroaniline provides another pathway to a derivative of the target compound. smolecule.com The synthesis of various quinoxaline (B1680401) urea analogs has also been achieved by adding different isocyanates to quinoxaline amines, demonstrating the versatility of this approach. nih.gov
Table 2: Synthesis of this compound Derivatives via Isocyanates
| Amine | Isocyanate | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-Fluoroaniline | (±)-1-[Isocyanato(phenyl)methyl]adamantane | - | 54% | mdpi.com |
| 4-Fluoroaniline | 4-Cyanophenyl isocyanate | - | - | smolecule.com |
| Quinoxaline Amines | Various Isocyanates | Dichloromethane | 55-74% | nih.gov |
Nucleophilic Substitution Reactions Involving 4-Fluoroaniline
Beyond direct reactions with urea or isocyanates, this compound can be synthesized via other nucleophilic substitution pathways. One such method involves the reaction of an amine with a phenyl chloroformate derivative. googleapis.com In this route, 4-fluoroaniline acts as a nucleophile, attacking the carbonyl carbon of the chloroformate, which leads to the formation of the urea linkage. This strategy is employed in multi-step syntheses of complex molecules where direct ureation might be problematic. googleapis.com
Radiosynthesis of 4-[18F]Fluorophenylurea Derivatives
For applications in Positron Emission Tomography (PET), the incorporation of the radionuclide fluorine-18 (B77423) (¹⁸F) is essential. The radiosynthesis of no-carrier-added (n.c.a.) 4-[¹⁸F]Fluorophenylurea derivatives has been achieved through two primary routes utilizing carbamate-4-nitrophenylesters as intermediates. researchgate.net
Route 1: n.c.a. 4-[¹⁸F]fluoroaniline is first synthesized and then reacted with pre-synthesized carbamates of various amines. researchgate.net
Route 2: The carbamate (B1207046) of n.c.a. 4-[¹⁸F]fluoroaniline is formed first, followed by the addition of a different amine to yield the final unsymmetrical urea derivative. researchgate.net
The choice of route depends on the ease of precursor synthesis. researchgate.net These methods can produce the desired radiolabeled compounds with high radiochemical yields, reaching up to 80% within a 50-minute synthesis time. researchgate.net A critical precursor, n.c.a. 4-[¹⁸F]fluoroaniline, can be prepared with up to 90% radiochemical yield via nucleophilic substitution of [¹⁸F]fluoride on a dinitrobenzene precursor, followed by selective reduction of the second nitro group. researchgate.net The development of such robust labeling methods is crucial for the preclinical and clinical evaluation of new PET radiotracers. researchgate.netnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Fluoroaniline |
| Urea |
| Acetic Acid |
| Sodium Cyanate |
| p-Toluenesulfonic Acid |
| (3-chloro-4-fluorophenyl)urea |
| 3-Chloro-4-fluoroaniline |
| Glycerol |
| Phenyl isocyanate |
| 4-Cyanophenyl isocyanate |
| 1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl) urea |
| (±)-1-[Isocyanato(phenyl)methyl]adamantane |
| Dichloromethane |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Sodium hydroxide (B78521) (NaOH) |
| Phenyl chloroformate |
| Fluorine-18 |
| 4-[¹⁸F]Fluorophenylurea |
| n.c.a. 4-[¹⁸F]fluoroaniline |
| Carbamate-4-nitrophenylester |
Carbamate-4-nitrophenyl Ester Intermediates
A prominent and versatile method for synthesizing ureas, including this compound, involves the use of carbamate-4-nitrophenyl ester intermediates. This two-step approach is often preferred because it avoids the use of hazardous reagents like phosgene (B1210022), employing safer substitutes such as bis(4-nitrophenyl)carbonate or 4-nitrophenyl chloroformate. researchgate.netgoogle.comepa.gov
The general procedure commences with the formation of an activated carbamate intermediate. In this step, a primary or secondary amine is reacted with a reagent like bis(4-nitrophenyl)carbonate. This reaction leads to the formation of a carbamate-4-nitrophenyl ester. researchgate.net The second substitution is typically slower than the first, which allows for the isolation of these monosubstituted intermediates when using equimolar amounts of the substrates. researchgate.net
In the subsequent step, the isolated carbamate-4-nitrophenyl ester intermediate is reacted with a different amine—in this case, 4-fluoroaniline—to yield the final unsymmetrically disubstituted urea product. researchgate.net This method's advantage lies in its controlled, stepwise nature and the use of more user-friendly reagents, although it may require elevated temperatures and extended reaction times. google.com
Synthesis via 4-[18F]Fluoroaniline and Carbonyldiimidazole
For applications in fields such as positron emission tomography (PET), radiolabeled compounds are essential. The synthesis of no-carrier-added (n.c.a.) 4-[¹⁸F]fluorophenylurea derivatives has been successfully achieved using n.c.a. 4-[¹⁸F]fluoroaniline as a key precursor. researchgate.netresearchgate.net This synthesis also relies on carbamate-4-nitrophenyl esters as intermediates and presents two alternative pathways. researchgate.netresearchgate.net
The first route involves reacting the pre-synthesized n.c.a. 4-[¹⁸F]fluoroaniline with carbamates of various amines. researchgate.netresearchgate.net The second, alternative route begins by forming the carbamate of n.c.a. 4-[¹⁸F]fluoroaniline, which is then reacted with a suitable amine to produce the final urea derivative. researchgate.netresearchgate.net The selection between these two pathways is typically determined by the ease of precursor synthesis. researchgate.netresearchgate.net These radiochemical syntheses are notable for their high yields, which can reach up to 80% within a 50-minute synthesis time, and for producing the desired product with high purity and no detectable radiochemical by-products. researchgate.netresearchgate.net
While the carbamate ester method is well-documented, reagents like 1,1'-carbonyldiimidazole (B1668759) serve as effective and safer substitutes for phosgene in creating the central carbonyl moiety of the urea. researchgate.net The reaction would involve activating an amine with carbonyldiimidazole to form an imidazolyl-carboxamide intermediate, which then reacts with 4-fluoroaniline.
Optimization Strategies for Reaction Yield and Selectivity
Optimizing the synthesis of this compound is crucial for industrial and laboratory-scale production. Key factors include the choice of reagents, their stoichiometric ratios, and the physical conditions under which the reaction is performed.
Influence of Reagents and Stoichiometry
The selection of starting materials is a fundamental aspect of optimizing the synthesis of this compound. Common methods involve the reaction of 4-fluoroaniline with urea or its derivatives, such as sodium cyanate. Controlling the stoichiometry of the reactants is essential for maximizing yield and minimizing side products.
Below is a comparison of two common synthetic routes:
| Feature | Reaction with Urea | Reaction with Sodium Cyanate |
| Primary Reagents | 4-fluoroaniline, Urea | 4-fluoroaniline, Sodium Cyanate |
| Catalyst/Medium | Typically requires an acid catalyst, such as acetic acid. | Performed in an acidic aqueous solution (e.g., with acetic acid). |
| General Conditions | The mixture is heated to facilitate the reaction. | The reaction is typically heated to around 50°C for a set duration. |
| Workup | Involves cooling, precipitation, filtration, and recrystallization. | Involves cooling, precipitation, filtration, and recrystallization. |
This table is based on synthetic routes described in the literature.
Impact of Reaction Conditions (Temperature, Solvent, Pressure)
The conditions under which a reaction is conducted have a profound impact on its outcome, including reaction rate, yield, and selectivity. For the synthesis of this compound and its analogues, reaction temperatures can range from room temperature to approximately 150°C. google.com
The choice of solvent is critical, as most reactions occur in a solution phase. cem.com The solvent's polarity influences reaction kinetics, and with techniques like microwave-assisted synthesis, it directly affects the rate of heating. cem.com Polar solvents couple more efficiently with microwave energy, leading to a rapid increase in temperature and potentially faster reaction rates. cem.com
Furthermore, conducting reactions in a sealed vessel can generate significant pressure, especially when the temperature rises above the solvent's boiling point. cem.com This pressurized environment can be advantageous for many chemical transformations. However, high temperatures can also lead to undesirable side reactions or degradation, necessitating careful optimization. frontiersin.org
Table of Reaction Condition Impacts
| Parameter | Influence on Synthesis |
|---|---|
| Temperature | Affects reaction kinetics; higher temperatures generally increase the rate but can also promote side reactions or product degradation. google.comfrontiersin.org |
| Solvent | Polarity and viscosity can affect reaction rates and precursor solubility. cem.comfrontiersin.org In microwave synthesis, solvent polarity determines heating efficiency. cem.com |
| Pressure | In sealed systems, increased temperature leads to higher pressure, which can accelerate reactions. cem.com |
Catalytic Approaches and Catalyst Performance
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical syntheses. In the synthesis of this compound, a straightforward approach involves the use of an acid catalyst, such as acetic acid, particularly in reactions involving urea.
More broadly, catalyst performance in related chemical processes is known to be influenced by a range of factors. For supported metal catalysts, performance can be affected by the interaction between the metal and the support material, as well as the metal's particle size and dispersion. mdpi.com For instance, bimetallic catalysts can exhibit enhanced performance due to strong interactions between the two metallic components. mdpi.com In some systems, the presence of both Lewis and Brønsted acid sites can lead to synergistic catalytic activity, improving reaction outcomes. mdpi.com
Factors Influencing Catalyst Performance
| Factor | Description | Potential Impact |
|---|---|---|
| Catalyst Type | Acid catalysts, metal catalysts, etc. | Determines the reaction pathway and rate. An acid catalyst can protonate a reactant to increase its electrophilicity. |
| Support Material | The material on which the active catalyst is dispersed (e.g., Al₂O₃, SiO₂, carbon). | Can influence catalyst dispersion, stability, and interaction with reactants. mdpi.com |
| Particle Size | The size of the active catalyst particles. | Smaller particles often lead to a higher surface area and greater catalytic activity. mdpi.com |
| Synergistic Effects | The combined action of multiple catalytic sites (e.g., Lewis and Brønsted acids). | Can lead to higher reactivity and selectivity than either site alone. mdpi.com |
Advanced Synthetic Techniques for this compound and its Analogues
Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, safety, and scalability. ku.dk These methods often involve specialized equipment and conditions to drive reactions that may be inefficient under classical conditions. ku.dk
One prominent advanced technique is microwave-assisted synthesis. Microwaves directly heat the reaction mixture by coupling with polar molecules present, allowing for rapid and uniform temperature increases that are often difficult to achieve with conventional heating. cem.com This can dramatically reduce reaction times and, in some cases, improve yields. The ability to combine microwave heating with sealed-vessel, high-pressure conditions further expands its utility. cem.com
Another area of advancement is the development of novel catalytic systems. For example, the field of heterogeneous catalysis is exploring single-atom catalysts (SACs), where individual metal atoms are anchored onto a support like graphitic carbon nitride. rsc.org Such catalysts offer maximum atom efficiency and unique electronic properties, representing a frontier in catalyst design that could be applied to a wide range of organic reactions, including urea synthesis. rsc.org Asymmetric synthesis, which uses chiral catalysts or auxiliaries to produce specific stereoisomers, is another advanced field critical for producing complex molecules, although its direct application depends on the specific structural complexity of the target analogue. numberanalytics.com
Reaction Mechanisms and Kinetics in this compound Synthesis
Kinetic Studies of Acid-Catalyzed Hydrolysis
Rate Constant Determination Across Acid Ranges and Temperatures
The acid-catalyzed hydrolysis of this compound has been a subject of detailed kinetic studies. The rate constants for the hydrolysis of this compound have been systematically measured across a wide range of sulfuric acid concentrations, specifically from 2.5% to 70.0% w/w. rsc.org These investigations were conducted at multiple temperatures, spanning from 70.0°C to 110.4°C, to elucidate the temperature dependence of the reaction rate. rsc.orgresearchgate.netrsc.orgresearchgate.net
The determination of these rate constants provides fundamental data for understanding the reaction's behavior under different acidic and thermal conditions. This information is crucial for optimizing reaction conditions in industrial settings, ensuring both efficiency and safety.
Application of Acidity Functions and Linear Free Energy Relationships
In the study of reaction mechanisms in concentrated acid solutions, acidity functions and linear free energy relationships (LFERs) are invaluable tools. For the acid hydrolysis of this compound, attempts were made to correlate the kinetic data with established acidity function methods, such as the Bunnett w and w* parameters, the Bunnett-Olsen linear free energy relationship, and the Zucker-Hammett criteria. rsc.orgrsc.orgresearchgate.netrsc.org However, these attempts proved to be unsatisfactory in providing a clear-cut mechanistic pathway. rsc.orgrsc.orgresearchgate.netrsc.org
The failure of these standard correlations to adequately describe the kinetic behavior of this compound hydrolysis suggests a more complex reaction mechanism than a simple acid-catalyzed process. This has led to the proposal of alternative models to explain the observed rate data. The application of a two-term equation has been more successful in fitting the experimental results, providing a better understanding of the factors influencing the reaction rate. rsc.orgresearchgate.netrsc.orgresearchgate.net
Evidence for A-1 Hydrolysis Mechanism
The A-1 mechanism involves a pre-equilibrium protonation of the urea substrate, followed by a slow, rate-determining unimolecular decomposition of the protonated intermediate. This is in contrast to an A-2 (bimolecular) mechanism where the rate-determining step involves the attack of a water molecule on the protonated substrate. The unsatisfactory correlations with acidity functions that typically describe A-2 reactions further bolster the case for an A-1 pathway for this compound hydrolysis. rsc.orgrsc.orgresearchgate.netrsc.org
Substitution, Oxidation, and Reduction Mechanisms
Beyond hydrolysis, this compound can undergo a variety of other chemical transformations, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The fluorine atom on the phenyl ring can be susceptible to nucleophilic substitution under specific conditions. While detailed mechanistic studies for this compound itself are not extensively documented in the provided search results, general principles of nucleophilic aromatic substitution would apply. masterorganicchemistry.com The urea moiety can also be involved in substitution reactions.
Oxidation Reactions: The urea portion of the this compound molecule can be oxidized, which involves altering the oxidation state of the nitrogen atoms. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide could potentially be used. The specific products would depend on the reaction conditions and the strength of the oxidizing agent. ucr.edulibretexts.org
Reduction Reactions: The urea functional group can also be subjected to reduction. Powerful reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for such transformations. libretexts.org The reduction of the urea would lead to different amine-containing products.
Supramolecular Chemistry and Host Guest Interactions of 4 Fluorophenylurea
Molecular Recognition and Self-Assembly of 4-Fluorophenylurea
Molecular recognition and self-assembly are fundamental processes in which molecules selectively bind to one another and spontaneously organize into larger, ordered structures. For this compound, these processes are predominantly driven by a network of specific hydrogen bonds and other intermolecular forces, leading to predictable and stable supramolecular motifs.
The crystal structures of urea (B33335) derivatives are often characterized by robust hydrogen-bonding networks. researchgate.net The urea group possesses ideal structural properties for forming these bonds: it is highly planar and contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen). jst.go.jp In derivatives of this compound, these interactions create distinct and recurring patterns.
The most prominent interaction in the crystal structures of phenylurea compounds is the hydrogen bond between the nitrogen-hydrogen (N-H) group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. iucr.orgchemistrystudent.comproteopedia.org These N—H⋯O bonds are strong and directional, often leading to the formation of chains or cyclic motifs.
In the crystal structure of N,N′-bis(4-fluorophenyl)urea, intermolecular N—H⋯O hydrogen bonds link adjacent molecules into chains that propagate along the crystal's b-axis, forming R²₁(6) ring motifs. nih.gov Similarly, in a related derivative, N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, molecules are linked by pairs of strong N—H⋯O hydrogen bonds, resulting in a different ring motif, R²₂(14). researchgate.netiucr.org This self-assembly into one-dimensional chains or discrete dimers via N—H⋯O interactions is a classic feature of urea-based supramolecular chemistry. iucr.orgnih.gov
| Compound | Hydrogen Bond Motif | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| N,N′-bis(4-fluorophenyl)urea | R²₁(6) | Chains along the b-axis | nih.gov |
| N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea | R²₂(14) | Molecular layers | researchgate.netiucr.org |
| Bis-urea-functionalized pillar nih.govarene | N/A | Supramolecular dimers | iucr.org |
The combination of different intermolecular forces leads to the formation of complex, higher-order networks. rsc.org In N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, the interplay between the primary N—H⋯O hydrogen bonds and the secondary C—H⋯F interactions is crucial. The N—H⋯O bonds form molecular layers, while the C—H⋯F bonds connect these molecules into a larger two-dimensional network. researchgate.netiucr.org This demonstrates how multiple, distinct non-covalent interactions can cooperate to build a well-defined supramolecular architecture. The investigation of these complex interactions is often aided by theoretical tools like Hirshfeld surface analysis, which helps to visualize and quantify the various intermolecular contacts within the crystal. researchgate.netresearchgate.netiucr.org
The fluorine atom, despite its high electronegativity, has a complex and debated role in supramolecular chemistry. chemistrystudent.comrsc.org Its presence on the phenyl ring of this compound influences the molecule's electronic properties and its potential for intermolecular interactions. Fluorine can participate in weak C—H⋯F hydrogen bonds and can also influence the acidity of nearby N-H protons, enhancing their hydrogen-bonding capability. acs.orgfrontiersin.org
Studies have shown that organic fluorine can act as a hydrogen bond acceptor, with interaction energies significantly higher than other halogens, placing its acceptor strength between that of alkanes and arenes. rsc.org This capability allows fluorine to direct crystal packing and contribute to the formation of specific supramolecular motifs, such as C−H···F and C−F···π interactions. acs.org Furthermore, the interaction between urea moieties and fluoride (B91410) anions has been shown to be highly selective, capable of modulating and amplifying the chirality of supramolecular assemblies, highlighting a sophisticated role for fluorine in controlling self-assembly processes. rsc.orgrsc.org
Hydrogen Bonding Motifs in Crystal Structures
N—H⋯O Hydrogen Bonds
Host-Guest Chemistry Applications
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions through non-covalent interactions. mdpi.comic.ac.uk The directional hydrogen-bonding ability of the urea group makes it an excellent functional unit for constructing synthetic receptors (hosts), particularly for anions. frontiersin.orgresearchgate.net
This compound itself serves as a precursor for more complex host molecules, such as tris-urea receptors designed for anion encapsulation. The electron-withdrawing nature of the fluorine atom increases the acidity of the urea N-H protons, which enhances the binding affinity of the host for anionic guests like chloride. frontiersin.orgnih.gov Phenylurea-based receptors have demonstrated the ability to bind various anions, including fluoride, chloride, and bromide, with the binding strength being tunable through the electronic properties of substituents on the phenyl ring. jst.go.jpfrontiersin.org In one application, a triarylamine system containing urea groups was developed as a chiroptical sensor that showed high selectivity for fluoride ions. rsc.orgrsc.org In a different context, porphyrin-based structures functionalized with four this compound units have been synthesized for use in host-guest interaction studies. wichita.edu These examples underscore the utility of the this compound scaffold in designing sophisticated hosts for molecular recognition and sensing applications. frontiersin.orgnitschkegroup-cambridge.com
| Host System | Target Guest | Key Feature/Application | Reference |
|---|---|---|---|
| Tris-urea receptors | Anions | Anion encapsulation | |
| Dihomooxacalix arenes with phenylurea groups | Anions (e.g., Cl⁻), organic ion pairs | Enhanced anion binding due to electron-withdrawing groups | frontiersin.org |
| Chiral triarylamine with urea units | Fluoride ions (F⁻) | Selective chiroptical sensing | rsc.orgrsc.org |
| Bis(arylethynyl phenylurea) | Chloride (Cl⁻) | Study of solvent effects on host-guest binding | nih.gov |
| Porphyrin with this compound groups | Anions | Host-guest interaction studies | wichita.edu |
| Compound Name |
|---|
| This compound |
| N,N′-bis(4-fluorophenyl)urea |
| N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea |
| Bis-urea-functionalized pillar nih.govarene |
Anion Encapsulation and Binding Selectivity
Receptors incorporating the this compound unit have been developed to selectively bind various anions. sciencepub.netsciencepub.net The urea functionality can form strong, directional hydrogen bonds, which are fundamental to the recognition and encapsulation of negatively charged species. core.ac.uk The binding affinity and selectivity can be tuned by altering the number and arrangement of these urea groups within a larger molecular scaffold. wichita.edu
Porphyrin-based receptors featuring multiple this compound "pickets" exhibit a remarkably high affinity and selectivity for the chloride (Cl⁻) anion in competitive solvents like dimethyl sulfoxide (B87167) (DMSO). sciencepub.netwichita.edu In a tetra-urea picket porphyrin system, the association constant ratio for Cl⁻ to dihydrogen phosphate (B84403) (H₂PO₄⁻) was found to be greater than 200:1, and over 1000:1 for other anions like acetate (B1210297), hydrogen sulfate, and nitrate. wichita.edu This pronounced selectivity is attributed to the complementary nature of the binding cavity created by the urea groups for the spherical shape of the chloride anion. sciencepub.net The binding is so effective that these receptors can complex Cl⁻ with association constants (Kₐ) exceeding 10⁵ M⁻¹ in DMSO. sciencepub.net X-ray crystallography has confirmed that the chloride anion is bound between two adjacent urea pickets, forming hydrogen bonds with four N-H protons. wichita.edu
While porphyrin receptors with three or four this compound pickets show a strong preference for chloride, simpler systems with only two urea groups exhibit a reversal in this trend. wichita.edu Generally, bis-urea systems have a higher affinity for tetrahedral anions like dihydrogen phosphate (H₂PO₄⁻) compared to the spherical chloride anion. wichita.edu For example, a bis-urea-picket porphyrin receptor binds more strongly to phosphate and acetate anions than to chloride. wichita.edu In other contexts, such as in bis-heteroleptic Ru(II) complexes functionalized with a this compound arm, selective binding and sensing of phosphate anions (H₂PO₄⁻ and HP₂O₇³⁻) over other anions has been demonstrated. researchgate.netnih.gov In these systems, ¹H NMR studies show that highly basic phosphate anions bind to both the triazole -CH and urea -NH protons of the receptor. nih.govresearchgate.net
| Receptor Type | Preferred Anion | Binding Details | Source |
| Tetrakis-urea-picket porphyrin | Chloride (Cl⁻) | Kₐ ratio for Cl⁻:H₂PO₄⁻ is >200:1 in DMSO. | wichita.edu |
| Bis-urea-picket porphyrin | Dihydrogen Phosphate (H₂PO₄⁻) | Follows the general trend for bis-urea systems, favoring phosphate over chloride. | wichita.edu |
| Ru(II) complex with this compound | Phosphates (H₂PO₄⁻, HP₂O₇³⁻) | Binding occurs via both triazole -CH and urea -NH units. | nih.govresearchgate.net |
Chloride Anion Binding
Porphyrin-Based Receptors Incorporating this compound Moieties
"Picket fence" porphyrins are a class of molecules where bulky substituent groups are placed on one side of the porphyrin plane, creating a protected binding cavity. d-nb.info Incorporating this compound groups as pickets creates effective and selective anion receptors. wichita.edunih.gov
The synthesis of porphyrins with varying numbers of this compound pickets—such as bis-, tris-, and tetrakis-substituted variants—has been achieved. wichita.edu A common method involves a one-pot condensation reaction of pyrrole (B145914) with a mixture of benzaldehyde (B42025) and a functionalized benzaldehyde, such as ortho-nitrobenzaldehyde, following the Adler approach. wichita.edu The resulting meso-nitrophenyl porphyrin is then reduced to an aminoporphyrin, which serves as the precursor for the urea pickets. sciencepub.net The urea groups are installed by reacting the amino groups with 4-fluorophenyl isocyanate. sciencepub.net These purple microcrystalline solids are then purified using chromatographic techniques. sciencepub.net Characterization is performed using methods like ¹H NMR and isothermal titration calorimetry (ITC) to determine the structure and anion binding properties. nih.govnih.gov
Studies on tetrakis-urea picket porphyrins revealed that solvent molecules play a crucial role in anion binding. sciencepub.netwichita.edu X-ray crystal structures of a chloride complex showed that a single molecule of the polar solvent DMSO was bound to a third urea arm within the binding cavity. wichita.edu It was hypothesized and later confirmed that this bound DMSO molecule facilitates anion binding by pre-organizing the receptor's binding pocket, making it more compatible with the spherical chloride anion. wichita.edu The DMSO molecule is positioned to create a stabilizing coulombic interaction between its electron-deficient sulfur atom and the bound anion. sciencepub.net This solvent-assisted mechanism is key to the receptor's high selectivity for chloride over other anions that are typically preferred by urea-based systems. wichita.edu When experiments are conducted in solvents incapable of forming such hydrogen bonds, the effect on anion binding selectivity is notably different, highlighting the critical role of the specific solvent environment. wichita.edunih.gov
Synthesis and Characterization of Picket Porphyrin Receptors
Crystal Engineering and Polymorphism Studies
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. rsc.orgnih.gov The urea group is a powerful structural motif in crystal engineering due to its ability to form robust and directional N—H···O hydrogen bonds, often leading to predictable one-dimensional chains or tapes in the crystal lattice. core.ac.ukvulcanchem.com
The this compound moiety contributes to the supramolecular assembly through these N—H···O hydrogen bonds. researchgate.net In the crystal structure of N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, for instance, molecules are linked by pairs of these hydrogen bonds, forming distinct ring motifs. researchgate.net The fluorine atom can also participate in weaker C—H···F interactions, which further stabilize the crystal packing. vulcanchem.com
While extensive polymorphism studies on this compound itself are not widely reported, research on closely related compounds like 1,3-bis(3-fluorophenyl)urea (B11959935) demonstrates significant polymorphic behavior. vulcanchem.comresearchgate.net This compound crystallizes into at least two concomitant polymorphs, a monoclinic form and an orthorhombic form, depending on crystallization conditions. vulcanchem.comresearchgate.net In the monoclinic form, the hydrogen-bonded urea chains adopt a typical antiparallel orientation, whereas the orthorhombic form features a rare parallel alignment. vulcanchem.com This sensitivity to crystallization conditions is characteristic of diarylureas and highlights the subtle interplay of forces, including solvent effects, that dictate the final crystal architecture. vulcanchem.com The study of such systems provides insight into the types of supramolecular structures that this compound is likely to form.
| Compound | Polymorph Space Group | Key Structural Feature | Source |
| 1,3-bis(3-fluorophenyl)urea | P2₁/c (Monoclinic) | Antiparallel alignment of hydrogen-bonded urea chains. | vulcanchem.com |
| 1,3-bis(3-fluorophenyl)urea | Pbca (Orthorhombic) | Parallel alignment of hydrogen-bonded urea chains. | vulcanchem.com |
| N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea | Not specified | Molecules linked by N—H⋯O hydrogen bonds into layers. | researchgate.net |
Analysis of Crystal Packing and Layer Formation
The crystal engineering of fluorophenylurea derivatives is heavily influenced by hydrogen bonding involving the urea functionality. In the solid state, these molecules often self-assemble into well-defined structures such as chains and layers, stabilized by a network of intermolecular interactions.
A key interaction is the formation of hydrogen bonds between the N-H groups of the urea moiety and a suitable acceptor, often the carbonyl oxygen of a neighboring molecule. For instance, in the crystal structure of N,N′-Bis(4-fluorophenyl)urea, a pair of intermolecular N—H⋯O hydrogen bonds links symmetry-related molecules. nih.gov This interaction creates chains of molecules that propagate along the b-axis, forming characteristic R₂¹(6) ring motifs. nih.gov
In more complex derivatives like N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, the molecules are organized into layers parallel to the (010) crystal plane. researchgate.net Within these layers, molecules are connected by a pair of strong N—H⋯O hydrogen bonds, which result in an R₂²(14) ring motif. researchgate.netresearchgate.net Further stabilization of the two-dimensional network is achieved through strong C—H⋯F hydrogen bonds, which generate larger R₄²(26) ring motifs. researchgate.netresearchgate.net The crystal packing of this derivative is characterized by a twisted conformation between the fluorophenyl and 4-acetylphenyl rings, with a dihedral angle of 11.6 (2)°. researchgate.netresearchgate.net Hirshfeld surface analysis has been employed to investigate these intermolecular interactions in detail. researchgate.net
The table below summarizes crystallographic data for a related fluorophenylurea derivative.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₂N₂O |
| Molecular Weight (g/mol) | 248.23 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 67.541 (4) |
| b (Å) | 4.5750 (3) |
| c (Å) | 10.7098 (6) |
| β (°) | 95.969 (2) |
| Volume (ų) | 3291.4 (3) |
| Z | 12 |
| Temperature (K) | 100 |
Concomitant Polymorphism in Fluorophenylurea Derivatives
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science and pharmaceuticals. Fluorophenylurea derivatives provide interesting examples of this behavior. The crystallization of 1,3-bis(3-fluorophenyl)urea from various solvents has been shown to yield concomitant polymorphs, meaning that at least two different crystal forms can be obtained from the same crystallization experiment. researchgate.net
Two primary polymorphs of 1,3-bis(3-fluorophenyl)urea have been characterized: a monoclinic form and an orthorhombic form. researchgate.netvulcanchem.com The key difference between these polymorphs lies in the orientation of the one-dimensional chains formed by hydrogen-bonded urea groups. researchgate.net
Monoclinic Polymorph (P2₁/c): In this form, the hydrogen-bonded urea chains adopt an antiparallel orientation. researchgate.netvulcanchem.com This arrangement is a common structural motif for symmetrically substituted diphenylureas as it minimizes dipole-dipole repulsions. vulcanchem.com
Orthorhombic Polymorph (Pbca): This form features a parallel orientation of the urea chains. researchgate.netvulcanchem.com This configuration is considered rare for symmetrically substituted analogues and is thought to arise from subtle solvent effects during crystallization, resulting in a denser lattice. vulcanchem.com
The existence of these concomitant polymorphs highlights the sensitivity of the crystallization process to experimental conditions and establishes these urea derivatives as model systems for studying nucleation kinetics. vulcanchem.com The supramolecular assembly in both polymorphs is directed by the strong N–H···O hydrogen bonds, with further stabilization provided by weaker C–H···F interactions and π-π stacking between the fluorophenyl rings. vulcanchem.com
The table below provides a comparison of the two polymorphs of 1,3-bis(3-fluorophenyl)urea.
| Feature | Monoclinic Polymorph | Orthorhombic Polymorph |
|---|---|---|
| Space Group | P2₁/c | Pbca |
| Urea Chain Orientation | Antiparallel | Parallel |
| Commonality | Typical for diphenylureas | Rare for symmetrically substituted diphenylureas |
| Stabilizing Factors | Minimization of dipole-dipole repulsion | Enhanced intermolecular contacts, denser lattice |
Advanced Characterization and Computational Studies of 4 Fluorophenylurea
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the characterization of 4-Fluorophenylurea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm its structure.
NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). spectrabase.comsemanticscholar.orghw.ac.uk
The ¹H NMR spectrum of this compound provides information on the number and types of protons in the molecule. In a solvent like DMSO-d6, the spectrum typically displays signals corresponding to the aromatic protons and the amine (-NH₂) and amide (-NH-) protons. spectrabase.comsemanticscholar.org The aromatic protons on the fluorophenyl ring appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. The protons of the urea (B33335) moiety (-NH-CO-NH₂) appear as distinct signals.
¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
|---|---|---|---|
| ~8.6 | Singlet | -NH- | DMSO-d6 |
| ~7.4 | Multiplet | Aromatic CH | DMSO-d6 |
| ~7.1 | Multiplet | Aromatic CH | DMSO-d6 |
| ~6.0 | Singlet | -NH₂ | DMSO-d6 |
Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency. Data is representative.
¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms within the molecule. hw.ac.uk The spectrum of this compound shows distinct signals for the carbonyl carbon, the carbon atom bonded to fluorine, and the other aromatic carbons. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of nearby atoms; for instance, sp²-hybridized carbons appear at higher chemical shifts (downfield) than sp³ carbons. libretexts.orgpressbooks.pub The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum, typically between 160 and 185 ppm for urea derivatives. chemguide.co.uk
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
|---|---|---|
| ~155.4 | C=O (Urea) | DMSO-d6 |
| ~159.0 (d, ¹JCF) | C-F | DMSO-d6 |
| ~135.8 | C-N | DMSO-d6 |
| ~120.0 (d, ³JCF) | CH (ortho to F) | DMSO-d6 |
| ~115.0 (d, ²JCF) | CH (meta to F) | DMSO-d6 |
Note: Chemical shifts are approximate. The carbon signals of the fluorophenyl ring are split into doublets (d) due to coupling with the ¹⁹F nucleus. Data is representative. hw.ac.uk
¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide range of chemical shifts, which makes it very sensitive to the local electronic environment. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. spectrabase.com The chemical shift for fluorine atoms attached to aromatic rings typically appears between -110 and -180 ppm. Studies on similar compounds, like 1,3-Bis(4-fluorophenyl)urea, show a characteristic signal around -114 ppm when measured in DMSO-d6. semanticscholar.org
¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
|---|---|---|
| ~ -114 to -120 | Ar-F | CH₃CN or DMSO-d6 |
Note: The exact chemical shift can vary depending on the solvent and reference standard used. Data is representative. spectrabase.comsemanticscholar.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. innovatechlabs.combruker.com The FTIR spectrum of this compound exhibits characteristic absorption bands for the N-H, C=O, and C-F bonds.
FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretching | Urea (-NH₂, -NH-) |
| 1680 - 1640 | C=O Stretching | Urea (Amide I band) |
| 1620 - 1580 | N-H Bending | Urea (Amide II band) |
| 1260 - 1180 | C-F Stretching | Aryl-Fluoride |
| 1550 - 1450 | C=C Stretching | Aromatic Ring |
Note: Values are typical ranges for the specified functional groups. Data is representative. hw.ac.ukresearchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. organomation.com It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. wikipedia.org For this compound (C₇H₇FN₂O), the expected exact mass is 154.05 g/mol . spectrabase.com In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺.
Mass Spectrometry Data for this compound
| m/z Value | Ion | Method |
|---|---|---|
| 155.06 | [M+H]⁺ | ESI |
| 154.05 | [M]⁺ | EI |
| 112.04 | [M-NHCO]⁺ | EI |
| 95.03 | [C₆H₄F]⁺ | EI |
Note: The molecular ion [M]⁺ has a nominal mass of 154. Fragmentation patterns depend on the ionization energy used. Data is representative. hw.ac.uknist.gov
¹³C NMR Spectral Analysis
X-ray Crystallography
Single crystal X-ray diffraction (SCXRD) is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and the positions of atoms within the crystal. carleton.edu This non-destructive method is crucial for determining the three-dimensional structure of molecules. carleton.eduucibio.pt
In the analysis of a related compound, N,N′-Bis(4-fluorophenyl)urea, the crystal data revealed a monoclinic system. nih.gov The refinement of the structure was based on F² against all reflections, with the final R-factor being a key indicator of the quality of the fit between the crystallographic model and the experimental X-ray diffraction data. nih.gov For instance, a reported R-factor was R[F² > 2σ(F²)] = 0.048. nih.gov
The process involves mounting a single crystal on a diffractometer, which uses a source like Mo Kα radiation to generate X-rays. ucibio.ptrsc.org The interaction of these X-rays with the crystal produces a diffraction pattern. carleton.edu By collecting a comprehensive dataset of these diffractions, typically by rotating the crystal, the electron density map can be calculated, leading to the final structural model. carleton.edu Software suites like WinGX are often employed to solve and refine the structure using methods such as full-matrix least squares. rsc.org
The following table presents an example of crystallographic data obtained for a derivative of this compound, N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃FN₂O₂ |
| Formula Weight | 272.27 |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 4.8061 (15) |
| b (Å) | 6.617 (2) |
| c (Å) | 20.364 (7) |
| β (°) | 91.417 (10) |
| Volume (ų) | 647.4 (4) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 15964 |
| Independent reflections | 2991 |
| R[F² > 2σ(F²)] | 0.062 |
| wR(F²) | 0.134 |
| Goodness-of-fit (S) | 1.11 |
Data sourced from a study on N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. researchgate.net
In a study of N,N′-Bis(4-fluorophenyl)urea, the asymmetric unit contained one and a half molecules. nih.gov For the molecule in a general position, the dihedral angle between the two benzene (B151609) rings was found to be 29.69 (6)°. nih.gov In contrast, the symmetry-generated molecule exhibited a much larger dihedral angle of 89.83 (6)°. nih.gov
For the related compound N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the dihedral angle between the fluorophenyl and the 4-acetylphenyl rings is 11.6 (2)°. iucr.orgiucr.org In this molecule, the urea moiety itself is nearly planar, and its mean plane forms dihedral angles of 35.9 (3)° and 29.2 (2)° with the fluorophenyl and 4-acetylphenyl rings, respectively. researchgate.net In another derivative, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the fluorophenyl and nitrophenyl ring planes is much smaller at 6.51 (9)°. iucr.org
These variations in dihedral angles highlight the conformational flexibility of the phenylurea scaffold and the significant impact of substituent patterns on the molecular geometry. These conformational differences can, in turn, influence the crystal packing and intermolecular interactions.
The visualization of molecular structures determined by X-ray crystallography provides invaluable insights into the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing. zib.de Software programs such as ORTEP and DIAMOND are commonly used to generate visual representations, often depicted as displacement ellipsoids for non-hydrogen atoms. rsc.orgyoutube.com
In the crystal structure of N,N′-Bis(4-fluorophenyl)urea, molecules are linked into chains along the b-axis by pairs of intermolecular N—H···O hydrogen bonds, forming R₂¹(6) ring motifs. nih.gov Similarly, for N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the crystal packing is characterized by layers parallel to the (010) plane. researchgate.netiucr.org Within these layers, molecules are connected by strong N—H···O hydrogen bonds, creating R₂²(14) ring motifs. researchgate.netiucr.org Additionally, C—H···F hydrogen bonds link the molecules into a two-dimensional network. researchgate.netiucr.org
Dihedral Angle Analysis of Aromatic Rings
Electronic Absorption and Fluorescence Spectroscopies
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. unipi.ithoriba.com A spectrofluorometer measures the fluorescence of a sample by exciting it with a specific wavelength of light and detecting the emitted light, which is typically at a longer wavelength (lower energy). horiba.comiss.com
For molecules like this compound and its derivatives, these techniques can provide information about their electronic structure and photophysical properties. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to promote electrons to higher energy states. horiba.com Fluorescence spectroscopy provides information about the de-excitation process, including the emission spectrum and fluorescence lifetime, which is the average time the molecule spends in the excited state. horiba.com
In the context of urea-based compounds, fluorescence spectroscopy can be used to study their interactions with other molecules. For instance, changes in the fluorescence properties of a receptor containing a this compound moiety upon binding to an anion can indicate the formation of a complex. researchgate.net These studies can help in understanding the binding mechanism and selectivity of such receptors. researchgate.net The technique is sensitive and can be applied to very dilute solutions. unipi.it
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools used to investigate the electronic and structural properties of molecules. iucr.org Techniques like Density Functional Theory (DFT) allow for the calculation of various molecular properties, providing insights that complement experimental data.
For this compound and its derivatives, computational methods can be used to model their electronic properties. For instance, DFT calculations can be performed to understand the effects of the fluorine substitution on the electron density distribution within the molecule. Key properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule.
Molecular electrostatic potential (MEP) maps are another valuable output of computational studies. These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other species, for example, in hydrogen bonding or other non-covalent interactions.
Furthermore, computational results can be compared with experimental data, such as that from X-ray crystallography, to validate and refine the computational models and force fields used in simulations. In studies of related urea derivatives, DFT calculations have been used to support the interpretation of experimental findings from techniques like UV-Vis and NMR spectroscopy. researchgate.net These computational approaches are integral to modern chemical research, enabling a deeper understanding of molecular structure and reactivity. iucr.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. esqc.orgaps.org This theoretical approach allows for the detailed analysis of electron density and its influence on molecular behavior, providing insights that are complementary to experimental data. esqc.org DFT calculations are particularly useful for understanding the intricacies of molecular interactions and reactivity. mdpi.comarxiv.org
DFT calculations are instrumental in predicting the electronic properties of this compound. These calculations provide valuable data on the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.orgbanglajol.info The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. banglajol.infosemanticscholar.org
Furthermore, DFT can be used to compute various electronic properties that describe the molecule's response to external fields, offering a deeper understanding of its behavior in different chemical environments. nih.gov The analysis of molecular electrostatic potential (ESP) is another key application of DFT, which helps in identifying the positive and negative regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. acs.orgnih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Electronic Property | Predicted Value/Description | Source |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | banglajol.infosemanticscholar.org |
| Molecular Electrostatic Potential (ESP) | Reveals electron-rich and electron-poor regions, predicting reactive sites. | acs.orgnih.gov |
| Dipole Moment | Quantifies the overall polarity of the molecule. | scirp.org |
The substitution of a hydrogen atom with fluorine in the phenyl ring significantly alters the electron density distribution of the urea derivative. chemrevlett.com DFT calculations can effectively model these F-substitution effects. The high electronegativity of the fluorine atom leads to a withdrawal of electron density from the phenyl ring, a phenomenon that can be quantified through computational analysis. escholarship.org
This redistribution of electron density has profound implications for the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. chemrevlett.com For instance, the modification of electron density can influence the strength of hydrogen bonds and other non-covalent interactions, which are crucial for molecular recognition processes. chemrevlett.com
Table 2: Effects of Fluorine Substitution on Electron Density
| Effect | Description | Source |
| Inductive Effect | The electronegative fluorine atom withdraws electron density from the aromatic ring. | escholarship.org |
| Resonance Effect | The lone pairs on the fluorine atom can participate in resonance, though this is generally weaker than the inductive effect. | chemrevlett.com |
| Altered Reactivity | Changes in electron density distribution affect the molecule's susceptibility to electrophilic and nucleophilic attack. | chemrevlett.com |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study excited-state properties and predict spectroscopic features. nih.govcecam.org This method is particularly valuable for simulating UV-Vis absorption spectra, providing insights into the electronic transitions occurring within the molecule. scirp.orgmdpi.com
By comparing the computationally predicted spectra with experimental data, researchers can validate the accuracy of the theoretical model and gain a more comprehensive understanding of the molecule's photophysical properties. semanticscholar.orgresearchgate.net TD-DFT calculations can elucidate the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. semanticscholar.orgresearchgate.net
Table 3: Spectroscopic Properties from (TD-)DFT Calculations
| Spectroscopic Data | Information Obtained | Source |
| UV-Vis Absorption Spectra | Prediction of absorption maxima and electronic transition energies. | scirp.orgmdpi.com |
| Nature of Electronic Transitions | Identification of the orbitals involved in the electronic excitations (e.g., π→π, n→π). | semanticscholar.orgresearchgate.net |
| Excited State Properties | Calculation of excited-state geometries and energies. | mdpi.com |
Modeling of F-Substitution Effects on Electron Density
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. etflin.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. academie-sciences.fr
Molecular docking simulations can estimate the binding affinity between this compound and various biological targets. smolecule.com This is typically expressed as a scoring function, which approximates the free energy of binding. nih.gov By systematically evaluating different binding poses, docking algorithms can identify the most energetically favorable interaction. etflin.com
These predictions are crucial for prioritizing compounds in virtual screening campaigns and for guiding the design of more potent derivatives. academie-sciences.frresearchgate.net The accuracy of binding affinity prediction depends on the quality of the scoring function and the force field used in the simulation. nih.gov
Table 4: Molecular Docking for Binding Affinity Prediction
| Parameter | Description | Source |
| Binding Energy/Affinity | An estimation of the strength of the interaction between the ligand and the target protein. | academie-sciences.fr |
| Docking Score | A numerical value from a scoring function that ranks potential binding poses. | nih.gov |
| Intermolecular Interactions | Identification of hydrogen bonds, hydrophobic interactions, and van der Waals forces. | academie-sciences.fr |
Beyond the active site, proteins often have allosteric sites that can bind small molecules and modulate the protein's activity. enamine.net Molecular docking can be employed to identify potential allosteric binding sites for this compound on a target protein. mdpi.com
The discovery of allosteric inhibitors is a significant area of research as they can offer advantages over traditional active-site inhibitors, such as higher specificity and a lower likelihood of resistance. astx.comresearchgate.net Docking studies can reveal novel pockets on the protein surface where this compound or its derivatives might bind and exert a regulatory effect. mdpi.compdbj.org
Table 5: Allosteric Site Identification via Molecular Docking
| Finding | Implication | Source |
| Novel Binding Pockets | Discovery of previously unknown sites on a protein that can be targeted for inhibition. | mdpi.com |
| Allosteric Mechanism | Provides hypotheses about how binding at a distant site can influence the protein's function. | astx.comresearchgate.net |
| Drug Design Opportunities | Enables the rational design of specific allosteric modulators with potentially improved pharmacological profiles. | enamine.net |
Ligand-Protein Interaction Analysis
The interaction between a ligand like this compound and its target protein is fundamental to its biological activity. Analysis of these interactions provides critical insights into the mechanism of action and serves as a basis for rational drug design. Computational docking is a primary tool used to predict the binding mode and affinity of a ligand within a protein's active site. nih.gov This analysis identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netnih.gov
In a typical protein-ligand interaction analysis, the urea moiety of this compound is a potent hydrogen bond donor and acceptor. The two -NH groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The fluorinated phenyl ring contributes to binding through hydrophobic and, potentially, specific halogen bonding or π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net
For instance, in docking studies of phenylurea derivatives with specific protein targets, the urea group frequently forms a bidentate hydrogen bond with a key residue in the active site. The phenyl ring often orients into a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with nearby residues. The precise nature of these interactions is target-dependent. Visualization tools are used to generate 2D and 3D representations of these binding modes, highlighting the specific amino acid residues involved and the distances of the interactions. researchgate.netarxiv.org
| Interaction Type | Potential this compound Moiety | Potential Interacting Protein Residue |
| Hydrogen Bond (Donor) | Amine (-NH) groups | Aspartate, Glutamate, Serine, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Carbonyl (C=O) group | Arginine, Lysine, Histidine, Serine, Amide backbone |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bond | Fluorine atom | Backbone carbonyls, electron-rich atoms |
This table represents potential interactions based on the chemical structure of this compound and general principles of protein-ligand binding.
Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. chemcomp.com For a system like this compound interacting with a protein, MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. These simulations can be performed using either explicit or implicit solvent models. researchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules (typically water) are included in the simulation box. This provides the most accurate and detailed representation of the solvent's effect on the solute, including specific water-mediated hydrogen bonds. researchgate.net However, this high level of detail comes at a significant computational cost due to the vast number of solvent molecules that must be calculated. rsc.org
In the context of this compound, an MD simulation could be used to validate a docking pose. After docking the molecule into a target protein, an MD simulation would reveal whether the key hydrogen bonds and hydrophobic interactions are maintained over time, providing confidence in the predicted binding mode. Studies on related N-aryl ureas have utilized implicit water models (GBSA) to explore conformational free-energy landscapes. nih.govncl.ac.uk
| Feature | Implicit Solvent Model (e.g., GBSA) | Explicit Solvent Model (e.g., TIP3P Water) |
| Representation | Solvent as a continuous medium | Individual solvent molecules |
| Computational Cost | Lower | Higher |
| Simulation Speed | Faster, allows for longer timescales | Slower |
| Accuracy | Good for overall stability and free energy | High, captures specific solvent interactions |
| Use Case for 4-FPU | Rapid assessment of binding stability, conformational sampling | Detailed analysis of specific water-bridged interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors.
For a series of phenylurea derivatives, a QSAR study would involve:
Data Collection: Compiling a dataset of phenylurea compounds, including this compound, with measured biological activity (e.g., IC50 values) against a specific target. researchgate.net
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) parameters.
Model Development: Using statistical methods like multiple linear regression to build a model that correlates a subset of the descriptors with biological activity. nih.gov
Validation: Testing the model's predictive power on an external set of compounds not used in model development.
QSAR studies on phenylurea derivatives have shown that hydrophobic, steric, and electronic effects of substituents on the phenyl ring are often important for activity. nih.gov For this compound, the strong electron-withdrawing nature and moderate size of the fluorine atom at the para position would be key parameters in such a model. The resulting QSAR equation can be used to predict the activity of new, unsynthesized phenylurea derivatives, guiding the design of more potent compounds. researchgate.net
Analysis of Molecular Descriptors (e.g., TPSA, LogP)
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are essential for QSAR modeling and for assessing a compound's potential drug-like properties, such as oral bioavailability. nih.gov Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com Compounds with a TPSA of less than 140 Ų are more likely to be orally bioavailable. nih.govmdpi.com
LogP: This descriptor measures the lipophilicity (fat-solubility) of a compound. It is the logarithm of the ratio of the concentration of a solute in a water-octanol two-phase system. LogP influences solubility, absorption, membrane permeability, and metabolic clearance. iapchem.org For most orally administered drugs, LogP values typically fall between -0.4 and 5.6. mdpi.comnih.gov
The calculated descriptors for this compound provide insight into its likely pharmacokinetic behavior. Its TPSA suggests good potential for membrane permeability, and its LogP value indicates a balance between solubility and lipophilicity.
| Descriptor | Definition | Calculated Value for this compound | Significance |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 154.14 g/mol | Influences diffusion and transport across membranes. nih.gov |
| TPSA | Sum of surfaces of polar atoms (O, N). | 55.12 Ų | Predicts absorption; <140 Ų is favorable for oral bioavailability. mdpi.com |
| LogP | Logarithm of the octanol-water partition coefficient. | 1.40 - 1.60 (Predicted) | Measures lipophilicity; affects solubility, permeability, and metabolism. iapchem.org |
| H-Bond Donors | Number of O-H and N-H bonds. | 2 | Important for receptor binding and solubility. nih.gov |
| H-Bond Acceptors | Number of N and O atoms. | 2 | Important for receptor binding and solubility. nih.gov |
| Rotatable Bonds | Number of single non-ring bonds. | 1 | Influences conformational flexibility and binding. mdpi.com |
Note: Calculated values can vary slightly depending on the software and algorithm used.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. ncl.ac.uk For this compound, rotation can occur around the C(aryl)-N bond and the C-N bonds of the urea moiety. The relative orientation of the substituents on the two urea nitrogens gives rise to distinct conformations, often labeled as trans-trans, cis-trans, trans-cis, and cis-cis. ncl.ac.ukresearchgate.net
Studies on phenylurea derivatives show that the molecule's conformation is a critical factor in its ability to bind to a protein target. nih.gov The lowest energy conformation is the one that the molecule is most likely to adopt. Computational chemistry methods are used to perform energy minimization, a process that adjusts the geometry of the molecule to find the conformer with the minimum potential energy. osti.gov
For phenylurea, analysis has shown that the lowest energy form is typically a trans isomer. nih.gov The barrier to rotation around the C(aryl)-N bond is relatively low (predicted around 2.4 kcal/mol for phenylurea), suggesting that the phenyl ring has considerable rotational freedom at room temperature. nih.govosti.gov However, in a protein's binding pocket, one specific conformation is usually "selected" and stabilized by interactions with the protein. Therefore, understanding the potential low-energy conformations and the energy barriers between them is crucial for predicting how this compound will fit and interact within a biological target. nih.govncl.ac.uk
Medicinal Chemistry and Biological Activity of 4 Fluorophenylurea Derivatives
Anticancer and Cytotoxic Activities
Derivatives of 4-fluorophenylurea have shown potent anticancer properties in various studies. These compounds have been evaluated for their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell division cycle.
In Vitro Cytotoxicity Evaluation on Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been assessed against a range of human cancer cell lines in laboratory settings.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Numerous studies have determined the IC50 values for various this compound derivatives against different cancer cell lines.
For instance, a series of pyrrolizine derivatives bearing a this compound moiety showed potent cytotoxic activities against three cancer cell lines, with IC50 values ranging from 0.19 to 10.76 μM. nih.gov In another study, a piperlongumine (B1678438) derivative containing a this compound group, designated as C12, exhibited inhibitory effects on the proliferation of H1299 non-small cell lung cancer cells in a concentration-dependent manner. bvsalud.orgbvsalud.org
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were also synthesized and evaluated for their antiproliferative activity. nih.gov Among them, compound 7u, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated significant inhibitory activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 2.39 ± 0.10 μM and 3.90 ± 0.33 μM, respectively. nih.gov Another study on 6-arylureido-4-anilinoquinazoline derivatives found that compound 7i showed excellent antitumor activity against A549, HT-29, and MCF-7 (breast cancer) cell lines with IC50 values of 2.25, 1.72, and 2.81 μM, respectively. frontiersin.org
Furthermore, novel diaryl urea (B33335) derivatives were synthesized and evaluated for their cytotoxicity against H-460, HT-29, A549, and MDA-MB-231 cancer cell lines. semanticscholar.org Several of these compounds demonstrated significant activity, with IC50 values ranging from 0.089 to 5.46 µM. semanticscholar.org
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrolizine derivatives | MCF-7, A2780, etc. | 0.19 - 10.76 |
| Piperlongumine derivative C12 | H1299 | Concentration-dependent |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | 2.39 ± 0.10 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 | 3.90 ± 0.33 |
| 6-arylureido-4-anilinoquinazoline derivative 7i | A549 | 2.25 |
| 6-arylureido-4-anilinoquinazoline derivative 7i | HT-29 | 1.72 |
| 6-arylureido-4-anilinoquinazoline derivative 7i | MCF-7 | 2.81 |
| Diaryl urea derivatives | H-460, HT-29, A549, MDA-MB-231 | 0.089 - 5.46 |
| 1,1'-(1,4-Phenylenebis(methylene))bis(3-(4-fluorophenyl)urea) (3a) | MDA-MB-231 | Data not specified |
This compound derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
The piperlongumine derivative C12 was found to induce apoptosis in H1299 cells. bvsalud.orgbvsalud.org This was accompanied by an upregulation of the Bax/Bcl-2 ratio, which promotes apoptosis. bvsalud.org Mechanistic studies of certain pyrrolizine-urea derivatives also revealed the induction of apoptosis in MCF-7 cells. nih.gov Research on bisurea derivatives of p-xylylene diamine, including a this compound derivative, showed that these compounds induce apoptosis by activating caspases in MDA-MB-231 breast cancer cells. sciensage.info The activation of caspases, such as caspase-3 and caspase-9, is a key event in the apoptotic process. tubitak.gov.tr Some derivatives have been reported to induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2. tubitak.gov.tr
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.
The piperlongumine derivative C12 was shown to induce G2/M phase arrest in the cell cycle of H1299 cells. bvsalud.orgbvsalud.org This was associated with the downregulation of Cyclin B1 and CDK1 protein expressions. bvsalud.org Similarly, mechanistic studies of specific pyrrolizine-urea derivatives demonstrated cell cycle arrest at the G1 phase in MCF-7 cells. nih.gov Some studies have also reported cell cycle arrest in the G0 phase in PC-3 cells.
IC50 Value Determination
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor effects of this compound derivatives have also been evaluated in living organisms, typically in mouse models with human tumor xenografts.
Tumor growth inhibition studies assess the ability of a compound to slow or stop the growth of tumors in an in vivo model.
One study reported that a derivative of this compound showed a tumor growth inhibition (TGI) of 40.5% in a melanoma model. Another evaluation in a pancreatic cancer xenograft model revealed a 34.3% decrease in tumor weight. In a study with a patient-derived xenograft model of triple-negative breast cancer, a mifepristone (B1683876) derivative, FZU-00,003, which contains a this compound moiety, significantly inhibited tumor growth more potently than mifepristone itself. ijbs.com Furthermore, an aminosteroid (B1218566) derivative, RM-581, which includes a this compound component, completely blocked tumor growth in LAPC-4 xenografts in non-castrated nude mice. mdpi.com
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives
| Compound/Derivative | Xenograft Model | Outcome |
|---|---|---|
| This compound derivative | Melanoma | 40.5% Tumor Growth Inhibition |
| This compound derivative | Pancreatic Cancer | 34.3% Decrease in Tumor Weight |
| FZU-00,003 | Triple-negative Breast Cancer (UM1 PDX) | Significant tumor growth inhibition |
| RM-581 | LAPC-4 Prostate Cancer | Complete tumor growth blockage |
Dose-Dependent Effects
The biological impact of this compound derivatives is frequently concentration-dependent. Studies on various derivatives have demonstrated that their therapeutic or cytotoxic effects intensify as the dose increases. For instance, in research on paeonol (B1678282) derivatives, compound B12, which features a urea structure, was found to inhibit the hyperproliferation of LPS-induced HaCaT cells in a dose-dependent manner. tandfonline.com Similarly, investigations into the anticancer activities of certain pyrazoline derivatives involved a dose-dependent assay, evaluating their effects on cancer cell lines at concentrations ranging from 5 to 100 μM. researchgate.net
The concept of dose-dependency is a cornerstone of pharmacology, and it is evident in the activity of lupeol (B1675499) derivatives, which have shown concentration-dependent selective cytotoxicity against human malignant melanoma cell lines. frontiersin.org This principle allows researchers to determine key parameters such as the IC50 value (the concentration required to inhibit a biological process by 50%), which is crucial for comparing the potency of different compounds. For example, a coumarin-chalcone derivative containing a urea moiety, compound 5k, exhibited potent antitumor activity against H4IIE liver cancer cells with an IC50 value of 1.62 μM. bezmialem.edu.tr
Mechanisms of Action in Cancer Therapy
Derivatives of this compound exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth and survival. nih.gov A primary mode of action is the interference with normal cell division processes, either by inhibiting enzymes essential for DNA synthesis or by causing direct DNA damage, which can trigger programmed cell death, or apoptosis. wikipedia.orgfrontiersin.org
These compounds can induce apoptosis by activating key effector proteins like caspases, leading to cell cycle arrest and the systematic dismantling of the cancer cell. frontiersin.org The altered metabolism within cancer cells, which often creates a reducing environment, can also be exploited. Some therapeutic agents are designed as inert prodrugs that are activated specifically within the malignant cell, enhancing their selectivity and reducing toxicity to normal tissues. mdpi.com
Kinase Inhibition (e.g., VEGFR-2 Inhibition)
A predominant mechanism by which this compound derivatives combat cancer is through the inhibition of protein kinases. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their aberrant activation is a hallmark of many cancers. nih.gov Phenylurea derivatives have been shown to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and its inhibition can thus stifle tumor growth and metastasis. nih.gov
Beyond VEGFR-2, various derivatives have been developed to target other specific kinases:
FLT3 Inhibition: A series of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including mutations that confer drug resistance. nih.gov
Casein Kinase 1 (CK1) Inhibition: A lead compound, 1-(3-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)phenyl)-3-(3-chloro-4-fluorophenyl)urea, was discovered to potently inhibit CK1 with an IC50 value of 78 nM. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibition: Novel 2,4-dianilino-5-fluoropyrimidine derivatives have demonstrated good inhibitory activities against ALK, a key target in certain types of non-small cell lung cancer. researchgate.net
The table below summarizes the kinase inhibitory activity of a notable this compound derivative.
| Compound | Target Kinase | Mutation | IC50 (nM) |
| 4d (1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea) | FLT3 | ITD | 0.072 |
| FLT3 | ITD/F691L | 5.86 | |
| FLT3 | ITD/D835Y | 3.48 | |
| Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov |
Interaction with Specific Molecular Targets
The therapeutic efficacy of this compound derivatives stems from their ability to interact with specific molecular targets within cancer cells. These interactions can modulate the function of enzymes or receptors that are critical for cancer cell proliferation and survival. ontosight.aiontosight.ai The hybridization of the 1,3,4-oxadiazole (B1194373) scaffold, another heterocyclic structure, with anticancer pharmacophores has been shown to create compounds that target a variety of enzymes like thymidylate synthase and topoisomerase II, as well as proteins involved in cell proliferation. nih.gov
The urea moiety itself is a key structural feature, capable of forming hydrogen bonds that facilitate binding to target proteins. For example, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the proximal NH group of the urea was found to be crucial for potency. nih.gov This highlights how specific atoms within the derivative's structure are essential for its interaction with biological targets.
Selective Cytotoxicity
An ideal anticancer agent eliminates cancer cells while sparing healthy ones. Several this compound derivatives have demonstrated such selective cytotoxicity. This selectivity is vital for minimizing the severe side effects often associated with chemotherapy. mdpi.com For instance, research on novel allopurinol (B61711) derivatives revealed that one compound showed potent cytotoxicity against human hepatoma carcinoma cell lines while exhibiting significantly lower toxicity toward normal cells compared to a reference drug. researchgate.net
Similarly, a study on coumarin-chalcone derivatives containing a urea moiety evaluated their cytotoxicity not only against rat and human liver cancer cells (H4IIE and HepG2) but also against non-cancerous Chinese Hamster Ovary (CHO) cells to determine potential damage to normal cells. bezmialem.edu.tr The goal of such research is to identify compounds with a high therapeutic index—a measure of a drug's safety, defined by the ratio of the toxic dose to the therapeutic dose.
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.govtubitak.gov.tr For this compound derivatives, SAR studies have been instrumental in optimizing their anticancer potential. nih.govnih.gov These studies involve synthesizing a series of related compounds and evaluating how systematic changes to the molecular structure affect their efficacy.
For example, in a study of 4-phenoxyquinoline derivatives, preliminary SAR analysis indicated that attaching electron-withdrawing groups to the terminal phenyl rings was beneficial for improving antitumor activity. nih.gov In another study of phenyl urea derivatives as IDO1 inhibitors, a strong preference for substitution at the para-position of the phenyl ring was discovered, with ortho- and meta-substituted compounds losing all inhibitory activity. nih.gov
The table below illustrates the SAR for phenyl urea derivatives as IDO1 inhibitors, showing the impact of substituent position and type on inhibitory concentration (IC50).
| Compound | Ar (Substituted Phenyl Group) | IC50 (μM) against IDO1 |
| i1 | Phenyl | > 50 |
| i2 | 4-Methylphenyl | 8.613 |
| i3 | 4-Chlorophenyl | 5.687 |
| i18 | 4-Fluorophenyl | 5.475 |
| i19 | 4-Bromophenyl | 4.077 |
| i6 | 2-Methylphenyl | > 50 |
| i8 | 2-Chlorophenyl | > 50 |
| i7 | 3-Methylphenyl | > 50 |
| i9 | 3-Chlorophenyl | > 50 |
| Data sourced from Molecules. nih.gov |
Influence of Fluorine Substitution on Biological Activity and Selectivity
The incorporation of a fluorine atom is a widely used strategy in drug design to enhance a molecule's therapeutic properties. ontosight.aiscirp.org In the context of phenylurea derivatives, the para-fluorine substitution on the phenyl ring can significantly influence the compound's biological activity, selectivity, stability, and pharmacokinetic profile. ontosight.ai
The fluorine atom's high electronegativity and small size can alter the electronic properties of the molecule, improve binding affinity to target proteins, and block metabolic pathways that would otherwise inactivate the drug, thereby increasing its bioavailability and efficacy. ontosight.aiontosight.ai Studies have consistently shown that the presence of the fluorine atom in this compound and its derivatives enhances their biological activity and selectivity, making them more effective against specific cancer targets. For example, a comparative study of IDO1 inhibitors showed that the 4-fluorophenyl derivative (i18) had a potent inhibitory activity comparable to other halogenated derivatives at the same position. nih.gov
Impact of Substituents on Phenyl Ring and Urea Moiety
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the urea moiety. These modifications can alter the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
The position of the fluorine atom on the phenyl ring is a critical determinant of activity. For instance, compounds with a 2-fluorophenyl substituent have been shown to be approximately four times more active than their unsubstituted phenylurea counterparts. vulcanchem.com This enhancement is attributed to the ortho-fluorine's ability to form an additional hydrogen bond with catalytic tyrosine residues in the active site of enzymes like soluble epoxide hydrolase (sEH). vulcanchem.com This specific interaction, which does not disrupt other essential hydrogen bonds, explains the heightened potency of these derivatives. vulcanchem.com
Furthermore, the introduction of other substituents on the phenyl ring can modulate activity. Electron-withdrawing groups, such as chlorine, are often beneficial for improving the antitumor potency of diaryl urea derivatives. mdpi.com In contrast, the introduction of methyl groups can lead to a decrease in activity. mdpi.com The steric hindrance of substituents also plays a role, with ortho-positioned groups on the terminal phenyl ring being preferred for enhanced cytotoxicity in certain anticancer agents. mdpi.com
Modifications to the urea moiety itself also have a profound impact. The introduction of a methylene (B1212753) spacer between a bulky group, like adamantane, and the urea group can significantly boost activity. vulcanchem.com For example, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea demonstrates substantially higher potency as an sEH inhibitor compared to its direct adamantyl analog. vulcanchem.com In the context of antimicrobial agents, N-alkyl substituted urea derivatives bearing a morpholine (B109124) moiety have demonstrated superior activity compared to those with a diethylamine (B46881) moiety. researchgate.net
Development of Novel Scaffolds and Derivatives
The development of novel scaffolds and derivatives based on the this compound core has led to compounds with a wide range of biological activities. Researchers have explored incorporating this moiety into more complex structures to enhance potency and target specificity.
One approach involves the creation of hybrid molecules. For example, novel diaryl urea derivatives have been designed by incorporating a 4-aminoquinazolinyl moiety, resulting in compounds with excellent cytotoxicity against various cancer cell lines. mdpi.com Another strategy involves the principle of scaffold hopping, where the 4-aminoquinazolinyl group was replaced with a 5-pyridyl-4-aminopyrimidinyl motif to improve water solubility and explore structural diversity. mdpi.com
Researchers have also developed benzylethylenearyl ureas, which feature an aryl urea moiety connected to another aromatic group through a more extended and flexible propenyl chain. nih.govpreprints.org This design strategy aims to create novel onco-immunomodulating agents. nih.govpreprints.org
Furthermore, the this compound scaffold has been integrated into various heterocyclic systems. For example, derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have been synthesized and investigated for their biological potential. ontosight.ai Similarly, tetrahydropyridothienopyrimidine-based compounds have been developed, leading to derivatives with significant cytotoxic and anti-angiogenic properties. nih.gov The synthesis of pyrazole-4-carboxamide derivatives containing the this compound moiety has also been explored for potential antimicrobial and antitubercular activities. japsonline.com
These examples highlight the versatility of the this compound scaffold in medicinal chemistry, providing a foundation for the rational design of new therapeutic agents with diverse pharmacological profiles.
Antimicrobial and Antifungal Properties
Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities, making them promising candidates for the development of new therapeutic agents. The introduction of the fluorine atom often enhances the biological activity of these compounds.
In Vitro Antibacterial Activity Against Various Strains (e.g., Acinetobacter baumannii, Gram-positive, Gram-negative)
Several studies have highlighted the in vitro antibacterial efficacy of this compound derivatives against a spectrum of bacteria.
Acinetobacter baumannii: A number of N,N-disubstituted urea derivatives, including (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea, have shown good inhibition against Acinetobacter baumannii. nih.gov This is particularly significant as A. baumannii is a multidrug-resistant pathogen of critical concern. mdpi.comfrontiersin.orgnih.gov
Gram-positive Bacteria: Compounds bearing a fluoro-substituent have exhibited potent antibacterial activity against the Gram-positive bacterium Enterococcus faecalis. researchgate.net Additionally, N-alkyl substituted urea derivatives with a fluoro substituent at the ortho or para position of the phenyl ring have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Gram-negative Bacteria: While some derivatives show moderate activity against Gram-negative bacteria, specific compounds have demonstrated potent activity against Escherichia coli. researchgate.net
Below is a table summarizing the antibacterial activity of selected this compound derivatives.
| Compound/Derivative Class | Bacterial Strain(s) | Activity Level |
| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good Inhibition nih.gov |
| Fluoro-substituted pyrazoles | Enterococcus faecalis (Gram-positive) | Potent (MIC 62.5 µg/mL) researchgate.net |
| Fluoro-substituted pyrazoles | Gram-negative bacteria | Moderate researchgate.net |
| Compound 23 (a pyrazole (B372694) derivative) | Escherichia coli | Potent (MIC 62.5 µg/mL) researchgate.net |
| N-alkyl substituted ureas with fluoro at ortho/para position | Gram-positive and Gram-negative bacteria | Potent researchgate.net |
MIC: Minimum Inhibitory Concentration
In Vitro Antifungal Activity
This compound derivatives have also been evaluated for their in vitro antifungal properties. Studies have shown that compounds with a fluoro substituent can exhibit moderate activity against various fungi. researchgate.net For instance, N-alkyl substituted urea derivatives with a fluoro group at the ortho or para position of the phenyl ring displayed potent antifungal activity. researchgate.net Some this compound derivatives have shown effectiveness in suppressing white mold. rudn.ru
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for many this compound derivatives is still under investigation. However, it is generally understood that these compounds can inhibit specific enzymes or receptors in microbial cells, leading to their observed biological effects. The mechanism is often dependent on the specific structural features of the derivative. For some broader classes of antimicrobials that include urea derivatives, mechanisms can involve the inhibition of cell wall synthesis or DNA gyrase. msdvetmanual.commdpi.com The antimicrobial effect can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth), and this is often determined by the relationship between the drug concentration and the minimum inhibitory concentration (MIC). msdvetmanual.com
Structure-Activity Relationship (SAR) for Antimicrobial Efficacy
The structure-activity relationship (SAR) provides insights into how the chemical structure of this compound derivatives influences their antimicrobial potency.
A key finding is that the presence of a 3- or 4-fluorophenyl component attached directly to a triazine ring is essential for antimicrobial activity. nih.gov This highlights the importance of the fluorophenyl moiety for biological action.
Furthermore, modifications to other parts of the molecule can significantly impact efficacy. For instance, in a series of N-alkyl substituted urea derivatives, those containing a morpholine moiety showed better antibacterial and antifungal activities than those with a diethylamine moiety. researchgate.net Within this series, compounds with a fluoro substituent at the ortho or para position of the phenyl ring exhibited the most potent antimicrobial activities against both bacteria and fungi. researchgate.net
In another study involving semicarbazone derivatives, compounds bearing hydroxyl (OH) and nitro (NO2) groups on the phenyl ring at position 4 showed good antibacterial activity, while a methoxy (B1213986) (OCH3) group at the same position resulted in moderate antifungal activity. researchgate.net This indicates that the electronic nature of the substituents on the phenyl ring plays a crucial role in determining the spectrum of antimicrobial action.
Immunomodulation and Anti-inflammatory Activities
The immunomodulatory and anti-inflammatory potential of this compound derivatives has been a subject of significant research interest. These compounds have been investigated for their ability to modulate various components of the immune system and interfere with inflammatory pathways, which are often dysregulated in diseases such as cancer.
Recent studies have focused on the development of this compound derivatives as multitarget inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). mdpi.comnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. acs.org PD-L1, an immune checkpoint protein, is often overexpressed on cancer cells and helps them evade the immune system by binding to its receptor, PD-1, on T-cells, thus inhibiting T-cell activation. jci.org
The simultaneous inhibition of both VEGFR-2 and PD-L1 is a promising strategy in cancer therapy. nih.govfrontiersin.org Antiangiogenic treatments can help normalize the tumor microenvironment, which can, in turn, enhance the efficacy of immunotherapy. nih.gov For instance, blocking VEGF signaling can decrease the expression of PD-L1 on myeloid cells and increase the infiltration of T-cells into the tumor. jci.org
Research has shown that certain benzylethylenearyl urea derivatives, including those with a p-fluorophenyl urea moiety, can exhibit inhibitory effects on both VEGFR-2 and PD-L1 in cancer cell lines like HT-29. mdpi.comnih.gov For example, a p-fluorophenyl urea derivative (compound C.3) was among the compounds selected for further studies to evaluate their potential as onco-immunomodulating agents due to their activity profile. nih.govpreprints.org While some compounds in a studied series showed significant inhibition of both targets, the p-fluorophenyl urea derivative specifically demonstrated a notable reduction in the expression of CD11b, a marker associated with immune modulation, on THP-1 monocytes in a co-culture system with HT-29 cancer cells. preprints.org
Table 1: Inhibitory Effects of a p-Fluorophenyl Urea Derivative on Immune Markers
| Compound | Target | Cell Line | Effect |
|---|---|---|---|
| p-Fluorophenyl urea (C.3) | CD11b | THP-1 (in co-culture with HT-29) | ~35% reduction in expression |
Data sourced from a study on benzylethylenearyl urea scaffolds. preprints.org
The effects of this compound derivatives on the proliferation of various cell types, including immune cells and endothelial cells, have been investigated to understand their broader biological activity and selectivity. Jurkat T-cells, an immortalized line of human T lymphocytes, and Human Microvascular Endothelial Cells (HMEC-1) are commonly used models in these studies.
In a study of benzylethylenearyl urea scaffolds, it was observed that a p-fluorophenyl urea derivative (compound C.3) did not inhibit the proliferation of Jurkat T-cells or HMEC-1, with IC50 values above 100 μM. nih.govpreprints.org This lack of antiproliferative action on these non-cancer cell lines, while some other derivatives in the same study showed activity against cancer cell lines, suggests a degree of selectivity for these compounds. nih.gov Specifically, the p-fluorophenyl urea derivative was found to be non-toxic to these cell lines, which was a desirable characteristic for its further investigation as an immunomodulator. preprints.org Another study also reported that synthetic compounds including m-fluorophenyl urea and o-fluorophenyl urea did not affect the proliferation of Jurkat T-cells or HMEC-1. mdpi.com
Table 2: Antiproliferative Activity of Fluorophenyl Urea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| p-Fluorophenyl urea (C.3) | Jurkat T-cells | > 100 |
| p-Fluorophenyl urea (C.3) | HMEC-1 | > 100 |
| m-Fluorophenyl urea (C.4) | Jurkat T-cells | > 100 |
| m-Fluorophenyl urea (C.4) | HMEC-1 | > 100 |
IC50 represents the concentration at which 50% of cell viability is inhibited. Data from studies on benzylethylenearyl urea scaffolds. nih.govpreprints.org
Multitarget Inhibition (e.g., VEGFR-2 and PD-L1 Proteins)
Other Potential Biological Activities
Beyond immunomodulation, derivatives of this compound have been explored for a range of other therapeutic applications.
Derivatives of this compound have shown potential as antiviral agents. f1000research.comontosight.aiontosight.ai For instance, certain 4-F urea derivatives have been synthesized and evaluated for their antiviral activity. scispace.com One study highlighted that 4'-fluorouridine (B8696964) (4'-FIU) derivatives can effectively inhibit key enzymes of the hepatitis C virus (HCV), such as RNA polymerase NS5B, with an IC50 value of 2 μM. f1000research.com However, it is important to note that the antiviral activity can be specific to the virus and the exact structure of the derivative. For example, 4'-FIU analogs did not show antiviral activity against the varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). f1000research.com More recently, 4-aminoquinoline (B48711) derivatives have been investigated for their potent inhibitory effects on SARS-CoV-2 replication. accscience.com
The this compound scaffold has been incorporated into molecules designed to have antidiabetic properties. mdpi.com Research has shown that certain derivatives can exhibit hypoglycemic activity. For example, 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea was synthesized as part of a series of compounds investigated for their potential to manage diabetes. nih.gov The design of these molecules often involves combining the this compound moiety with other structural fragments known to be present in antidiabetic drugs. nih.gov The mechanism of action for some of these derivatives may involve the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for a class of antidiabetic drugs. mdpi.comnih.gov Other related structures, such as thiazolidinedione derivatives, have also been explored for their α-amylase inhibitory and antidiabetic activities. mdpi.com
Derivatives of this compound have emerged as a promising area of research in the search for new antitubercular agents. mdpi.com Several studies have reported the synthesis and evaluation of these compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. google.comresearchgate.net For example, 1-(4-fluorophenyl)-3-[(2E,5Z)-1-methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxoimidazolidin-2-ylidene]urea (4l) is an oxoimidazolidine derivative that has been investigated for its anti-TB activity. google.com Another study synthesized a series of N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides and evaluated their in vitro antimycobacterial activity. researchgate.net The minimum inhibitory concentrations (MICs) of these compounds are often determined against the H37Rv strain of Mtb and sometimes against multidrug-resistant (MDR) strains. google.comnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4'-Fluorouridine |
| p-Fluorophenyl urea |
| m-Fluorophenyl urea |
| o-Fluorophenyl urea |
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea |
| 1-(4-Fluorophenyl)-3-[(2E,5Z)-1-methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxoimidazolidin-2-ylidene]urea |
| N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides |
| Sorafenib |
| BMS-8 |
| Glibenclamide |
| Metformin |
Antiparkinsonian Effects
The investigation of this compound derivatives has extended into the realm of neurodegenerative disorders, with some studies indicating potential for antiparkinsonian activity. Research into the synthesis and evaluation of various halogen-substituted urea analogs has shown that derivatives incorporating a this compound moiety exhibit moderate anti-Parkinsonian effects. researchgate.net The core mechanism of action for many Parkinson's disease (PD) treatments is to replenish dopamine (B1211576) levels in the brain, as the disease is characterized by the degeneration of dopamine-producing neurons. nih.gov
The therapeutic strategy often involves the administration of L-dopa, a dopamine precursor, which is then converted to dopamine in the striatum. nih.gov The development of compounds that can modulate the enzymes involved in catecholamine synthesis and metabolism, such as tyrosine hydroxylase (TH) or catechol-O-methyl transferase (COMT), is a key area of research. nih.gov Within this context, specific derivatives like N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea have been synthesized and evaluated in preclinical models for their potential utility in addressing Parkinson's disease. google.com The exploration of these derivatives is part of a broader effort to develop novel therapeutic agents that can effectively manage the symptoms of PD.
Table 1: Examples of this compound Derivatives with Potential Antiparkinsonian Activity
| Compound/Derivative | Context/Finding | Source(s) |
| Halogen-substituted phenylurea derivatives | Exhibited moderate anti-Parkinsonian activity in studies. | researchgate.net |
| N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea | Synthesized and assessed for potential use in treating Parkinson's disease. | google.com |
Drug Discovery and Development Considerations
Role as Pharmaceutical Intermediates and Building Blocks
This compound is a versatile compound that serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. chemimpex.com In medicinal chemistry, its structure is incorporated into larger scaffolds to develop new therapeutic agents. chemimpex.comlifechemicals.com It is particularly valued in the design of potent pharmaceuticals, including anti-cancer and anti-inflammatory agents, due to its ability to effectively modulate biological pathways. chemimpex.com
The utility of this compound as a building block stems from its unique fluorinated structure, which can enhance the biological activity and selectivity of the final drug compound. chemimpex.com Chemists utilize these pre-functionalized blocks to explore structure-activity relationships (SAR) efficiently, fine-tuning molecular properties to improve efficacy and pharmacokinetic profiles. lifechemicals.com The presence of the fluorine atom and the urea moiety provides specific hydrogen bonding and electronic characteristics that are leveraged in the rational design of new drugs. chemimpex.com This strategic use of fluorinated building blocks is a cornerstone of modern drug discovery, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. enamine.net
Enhancement of Pharmacokinetic Properties by Fluorination
The introduction of fluorine into a drug candidate, as seen in the this compound moiety, is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacokinetic properties. nih.gov The unique characteristics of the fluorine atom can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability : One of the most significant advantages of fluorination is the increased metabolic stability of the resulting compound. tandfonline.com The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comannualreviews.orgcambridgemedchemconsulting.com Placing a fluorine atom at a metabolically vulnerable site can block or slow down degradation, leading to a longer drug half-life and improved bioavailability. nih.govnumberanalytics.com
Lipophilicity and Permeability : Fluorination generally increases a compound's lipophilicity, which can enhance its ability to permeate biological membranes through passive diffusion. annualreviews.orgontosight.ai This improved membrane passage can lead to better absorption and distribution to the target site. nih.govontosight.ai However, this effect is carefully balanced, as excessive lipophilicity can sometimes reduce solubility or lead to non-specific binding. ontosight.ai
Modulation of pKa : As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can lower the pKa (reduce the basicity) of nearby functional groups, such as amines. tandfonline.comnih.gov A lower pKa can improve bioavailability by ensuring the drug exists in a more neutral, membrane-permeable form at physiological pH. tandfonline.com
Binding Affinity : Fluorine substitution can enhance a drug's binding affinity to its target protein. tandfonline.com This can occur through direct interactions, such as hydrogen bonds or dipole-dipole interactions with the protein backbone, or indirectly by influencing the conformation of the molecule to better fit the binding site. tandfonline.comrsc.org
Table 2: Effects of Fluorination on Pharmacokinetic Properties
| Property | Effect of Fluorine Substitution | Mechanism | Source(s) |
| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage, blocking metabolic attack. | tandfonline.comannualreviews.orgcambridgemedchemconsulting.comnih.gov |
| Lipophilicity | Increased | Enhances passive diffusion across cell membranes. | nih.govannualreviews.orgontosight.ai |
| Permeability | Increased | Improved absorption and distribution due to higher lipophilicity. | nih.govontosight.ai |
| pKa of Proximal Amines | Decreased (Basicity is reduced) | Fluorine's strong electron-withdrawing effect alters the electronic properties of nearby groups. | tandfonline.comnih.gov |
| Binding Affinity | Can be increased | Facilitates interactions with target proteins or induces a more favorable binding conformation. | tandfonline.comrsc.org |
Late-Stage Functionalization in Medicinal Chemistry
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery that involves introducing atoms or functional groups, such as fluorine, into a complex molecule at a late point in its synthesis. nih.govnumberanalytics.com This approach offers significant advantages over traditional methods that require building a molecule from the ground up using a fluorinated starting material. acs.org
The primary benefit of LSF is the ability to rapidly generate a diverse range of analogues from a common, advanced intermediate. nih.govresearchgate.net This allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) of a lead compound, testing the impact of fluorine substitution at various positions to optimize potency, selectivity, and pharmacokinetic properties. nih.gov LSF can provide access to novel chemical structures that would be difficult or lengthy to create through conventional synthesis. nih.govacs.org
Recent advancements have produced a variety of reagents and methods for late-stage fluorination. These include electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which can selectively replace hydrogen atoms with fluorine under relatively mild conditions. numberanalytics.combrittonsfu.comnumberanalytics.com The development of transition-metal-catalyzed C-H activation reactions has further expanded the toolkit for precisely installing fluorine atoms onto complex molecular scaffolds. chinesechemsoc.org This strategy has been successfully applied to clinical drug candidates to improve their molecular properties. researchgate.netacs.org
Design of Safe and Effective Therapeutic Agents
The design of safe and effective therapeutic agents is a primary goal of medicinal chemistry, relying heavily on the principle of the structure-activity relationship (SAR). wikipedia.org SAR analysis establishes the connection between a molecule's chemical structure and its resulting biological activity, allowing chemists to make rational modifications to optimize a drug's properties. wikipedia.orgcollaborativedrug.com
The this compound scaffold is a valuable component in this design process. By using this and related structures, researchers can systematically alter different parts of the molecule and observe the effects on efficacy and safety. nih.gov For instance, studies on benzylethylenearyl-urea derivatives, including the 4-fluorophenyl urea variant, have been conducted to develop new onco-immunomodulating agents by evaluating how different substitutions impact activity against targets like VEGFR-2 and PD-L1. nih.govpreprints.org
The strategic inclusion of fluorine is a key element in modern drug design aimed at enhancing therapeutic profiles. numberanalytics.com Fluorination can improve metabolic stability, reducing the potential for the formation of toxic metabolites. numberanalytics.comnih.gov It can also enhance target selectivity, which minimizes off-target effects. nih.gov By combining empirical synthesis and testing with computational modeling, chemists can predict how modifications to the this compound core will affect a compound's ADME properties and target interactions, guiding the development of safer and more potent drugs. nih.gov
Applications in Materials Science and Advanced Materials
Incorporation into Polymers and Resins
The incorporation of 4-Fluorophenylurea and its derivatives can be tailored to achieve specific material properties. For instance, fluorinated phenylureas are considered as potential monomers for creating polyureas with unique characteristics. vulcanchem.com The synthesis of polyureas can be achieved through methods like mechanosynthesis, which involves the reaction of diamines with triphosgene (B27547) under solvent-free conditions, or through the dehydrogenative coupling of diamines and methanol. mdpi.comrsc.org These methods allow for the direct integration of the urea (B33335) functionality into the polymer backbone.
The resulting polymers can exhibit a range of desirable properties, including high thermal stability and mechanical strength, making them suitable for various high-performance applications. netascientific.com The ability to modify the polymer structure by incorporating different functional groups alongside the this compound moiety allows for the fine-tuning of the material's characteristics to meet the demands of specific applications.
Enhancement of Thermal Stability and Mechanical Strength in Composite Materials
The integration of this compound into composite materials has been shown to significantly improve their thermal stability and mechanical strength. netascientific.com Composite materials, which consist of a matrix material reinforced with fibers or particles, benefit from the strong intermolecular forces and the inherent stability of the this compound structure.
Thermal Stability:
The thermal stability of a material refers to its ability to resist decomposition at high temperatures. The presence of this compound in a polymer matrix can enhance its thermal stability. This is often attributed to the strong hydrogen bonds formed by the urea groups, which require more energy to break. Research has indicated that composites containing this compound show improved thermal resistance compared to standard materials. For example, the addition of fillers like barium metaborate (B1245444) to thermoplastic polyurethane composites has been shown to increase thermal stability. scielo.br Similarly, studies on polyphenylene sulfone composites have demonstrated that the composition and type of fiber filler influence the thermal and thermo-oxidative properties of the materials. cpmat.ru
Interactive Data Table: Thermal Properties of Composite Materials
| Composite Type | Thermal Stability (°C) |
| Standard Composite | 150 |
| Composite with this compound | 200 |
Note: The data in this table is illustrative and based on general findings. Specific values can vary depending on the exact composition and processing of the composite material.
Mechanical Strength:
Interactive Data Table: Mechanical Properties of Composite Materials
| Composite Type | Tensile Strength (MPa) |
| Standard Composite | 50 |
| Composite with this compound | 75 |
Note: The data in this table is illustrative and based on general findings. Specific values can vary depending on the exact composition and processing of the composite material.
Specific Industrial Applications (e.g., Automotive, Aerospace)
The enhanced properties of materials containing this compound make them highly suitable for demanding applications in the automotive and aerospace industries, where lightweight, high-strength, and thermally stable materials are essential.
Automotive Industry:
In the automotive sector, there is a continuous drive to improve fuel efficiency and safety, which often involves the use of lightweight and durable materials. holscot.comfluoropolymers.eu Fluoropolymers, in general, are used for various components due to their resistance to heat, chemicals, and wear. holscot.comadtech.co.uk Composites incorporating this compound can be used in:
Structural Components: To reduce vehicle weight without compromising strength and safety.
Engine Components: Where high-temperature resistance is critical.
Coatings: To provide durable and protective finishes. holscot.com
Fuel Systems: For hoses and seals that require chemical resistance. holscot.com
Aerospace Industry:
The aerospace industry requires materials that can withstand extreme conditions, including wide temperature ranges and exposure to harsh chemicals. alfa-chemistry.comfluorotherm.com The high thermal stability and mechanical strength of this compound-containing composites make them ideal for various aerospace applications. Fluoropolymers are already used in aerospace for wiring, seals, gaskets, and coatings due to their excellent properties. alfa-chemistry.com Potential applications for these advanced composites include:
Aircraft Structures: For components requiring a high strength-to-weight ratio. researchgate.net
Interior Components: Where flame retardancy and durability are important.
Engine and Propulsion Systems: In areas exposed to high temperatures and corrosive fluids. ati.org.uk
The development of these advanced materials contributes to building lighter, more fuel-efficient, and safer vehicles and aircraft.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
